Cyclopropylmethanol-d4
Overview
Description
Cyclopropylmethanol-d4 is a deuterated analog of cyclopropylmethanol, where four hydrogen atoms are replaced by deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethanol-d4 typically involves the deuteration of cyclopropylmethanol. One common method is the catalytic hydrogenation of cyclopropylmethanol in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterium gas used in the process is often sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,2,3,3-Tetradeuteriocyclopropyl)formaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (2,2,3,3-Tetradeuteriocyclopropyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form (2,2,3,3-Tetradeuteriocyclopropyl)chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, reflux conditions.
Substitution: Thionyl chloride (SOCl2), pyridine as solvent, room temperature.
Major Products
Oxidation: (2,2,3,3-Tetradeuteriocyclopropyl)formaldehyde
Reduction: (2,2,3,3-Tetradeuteriocyclopropyl)methane
Substitution: (2,2,3,3-Tetradeuteriocyclopropyl)chloride
Scientific Research Applications
Cyclopropylmethanol-d4 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.
Industry: Utilized in the production of deuterated compounds for NMR spectroscopy, which provides enhanced resolution and sensitivity.
Mechanism of Action
The mechanism of action of Cyclopropylmethanol-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is particularly useful in studying reaction mechanisms and metabolic pathways, as it allows for the observation of intermediate states and transient species.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: The non-deuterated analog of Cyclopropylmethanol-d4.
Cyclopropylmethane: A related compound where the hydroxyl group is replaced by a hydrogen atom.
Cyclopropylchloride: A compound where the hydroxyl group is substituted with a chlorine atom.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects, which can reveal detailed information about reaction mechanisms and metabolic processes. Additionally, deuterated compounds often exhibit different pharmacokinetic properties compared to their non-deuterated counterparts, making them valuable in drug development and other applications.
Properties
IUPAC Name |
(2,2,3,3-tetradeuteriocyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])CO)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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